N-Desmethyl Alosetron is a significant metabolite of Alosetron, a potent and selective antagonist of the serotonin 5-HT3 receptor. Alosetron is primarily utilized in the treatment of irritable bowel syndrome, particularly in women with diarrhea-predominant symptoms. N-Desmethyl Alosetron plays a crucial role in the pharmacokinetics and pharmacodynamics of Alosetron, impacting its therapeutic efficacy and safety profile.
N-Desmethyl Alosetron is derived from the metabolic processes that occur after the administration of Alosetron. The compound's structure is characterized by the absence of one methyl group from the nitrogen atom in the Alosetron molecule, which affects its biological activity and interaction with serotonin receptors.
N-Desmethyl Alosetron falls under the category of pharmaceutical metabolites. It is classified as a chemical compound with the following characteristics:
The synthesis of N-Desmethyl Alosetron typically involves the demethylation of Alosetron. This can be achieved through various chemical methods, including:
The demethylation process is crucial for understanding how N-Desmethyl Alosetron is formed and its subsequent pharmacological effects. The primary pathway involves:
N-Desmethyl Alosetron can participate in various chemical reactions typical for amines and aromatic compounds, including:
The reactions involving N-Desmethyl Alosetron are influenced by its chemical structure, which allows for electrophilic substitution reactions due to the presence of aromatic rings.
N-Desmethyl Alosetron functions primarily through its interaction with serotonin receptors, specifically the 5-HT3 receptor subtype. The mechanism involves:
Research indicates that N-Desmethyl Alosetron retains some pharmacological activity similar to its parent compound, influencing gastrointestinal function and potentially contributing to therapeutic outcomes in IBS patients .
N-Desmethyl Alosetron has several scientific applications:
N-Desmethyl Alosetron (CAS 122852-63-5) is a pharmacologically significant metabolite and degradation product of the serotonin 5-HT₃ receptor antagonist alosetron. Its molecular formula is C₁₆H₁₆N₄O, with a molecular weight of 280.32 g/mol, distinguishing it from the parent compound alosetron (C₁₇H₁₈N₄O, 294.35 g/mol) by the absence of a single methyl group (–CH₃) [2] [7]. The IUPAC name is designated as 2,3,4,5-tetrahydro-2-[(5-methyl-1H-imidazol-4-yl)methyl]-1H-pyrido[4,3-b]indol-1-one, reflecting structural modifications at the tertiary amine moiety of the parent molecule's azabicyclic ring system [2] [8].
Key structural features include:
Spectroscopic characterization includes distinctive signatures in nuclear magnetic resonance (NMR) and mass spectrometry (MS):
Table 1: Molecular Comparison of Alosetron and N-Desmethyl Alosetron
Property | Alosetron | N-Desmethyl Alosetron |
---|---|---|
Molecular Formula | C₁₇H₁₈N₄O | C₁₆H₁₆N₄O |
Molecular Weight (g/mol) | 294.35 | 280.32 |
CAS Registry Number | 122852-42-0 | 122852-63-5 |
Key Structural Difference | Tertiary amine | Secondary amine |
LogP (Predicted) | 2.1 | 1.8 |
Synthesis of N-Desmethyl Alosetron employs strategic demethylation of alosetron or re-routed synthesis from advanced intermediates. Three principal methodologies have been documented:
Direct Demethylation of Alosetron: Selective N-demethylation using α-chloroethyl chloroformate (ACE-Cl) yields the target compound. This two-step process involves:
Divergent Synthesis from Gramine Derivatives: A multi-step sequence avoids purification challenges of direct demethylation:
Oxidative Demethylation Catalysis: Tungsten-based polyoxometalates (e.g., H₃PW₁₂O₄₀) enable catalytic demethylation in acetonitrile at 60°C (24 hr), achieving 78% yield with <2% over-oxidation [7].
Table 2: Optimization Strategies for Key Synthetic Routes
Method | Yield Range | Critical Optimization Parameters | Purity Enhancement Techniques |
---|---|---|---|
Direct Demethylation | 70–85% | Temperature (-20°C for ACE-Cl addition) | Acid-base wash (pH 7.5 buffer) |
Divergent Synthesis | 50–65% | Reaction time control (alkylation step: 2 hr at 25°C) | Column chromatography (Rf = 0.3 in EtOAc) |
Oxidative Catalysis | 75–78% | Catalyst loading (5 mol%) | Recrystallization (ethanol/water) |
Scale-up challenges primarily involve controlling dimeric byproducts formed through radical coupling during demethylation. Process improvements include sparging reactions with nitrogen to limit oxygen exposure and adding radical scavengers (0.1% BHT) [7].
N-Desmethyl Alosetron exhibits distinct stability behavior under varied stress conditions, as characterized by forced degradation studies aligned with ICH guidelines Q1A(R2). Its degradation pathways differ significantly from alosetron due to increased susceptibility at the secondary amine site [1] [6].
Forced Degradation Behavior:
Degradation Pathways:Two primary mechanisms dominate:
Metabolic Stability:In vitro hepatic microsomal studies confirm rapid phase I metabolism via CYP2C9 and CYP1A2, forming three hydroxylated metabolites:
Table 3: Degradation Products Under ICH Stress Conditions
Stress Condition | Time/Temp | % Degradation | Major Products (m/z) | Proposed Structure |
---|---|---|---|---|
0.1N NaOH | 24 hr at 60°C | >40% | SDP-II (310.32) | Ring-opened carboxylic acid |
3% H₂O₂ | 24 hr at 25°C | 20–30% | 296.31 [M+O]⁺ | Imidazole N-oxide |
0.1N HCl | 24 hr at 60°C | <5% | None detected | N/A |
Photolysis (245 nm) | 48 hr | 10–15% | 294.30 (dimer) | Photodimerized azacyclic adduct |
Stabilization Strategies:
Note: All stability data refer to solutions in water or methanol at 1 mg/mL concentration.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1